2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
The compound “2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one” is a chemical compound with a complex structure . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
The structure of the molecule can be optimized and the structural characteristics can be determined by density functional theory . The geometrical parameters (DFT) are in agreement with the XRD results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, the benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .Scientific Research Applications
Polymeric Materials Development
2-Benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one and its derivatives have been explored in the development of transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities. These materials show potential in applications requiring transparent, colorless polymers with high performance, such as in optical and electronic devices (Tapaswi et al., 2015).
Antimicrobial Agents
Compounds derived from this compound scaffolds have been studied for their antimicrobial properties. Specifically, derivatives showing potent and selective activities against the gastric pathogen Helicobacter pylori have been identified, highlighting their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Crystallography and Molecular Structure
The crystallography studies of derivatives, including 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, have contributed to the understanding of molecular structures and hydrogen bonding patterns in this class of compounds. These studies are crucial for designing compounds with desired physical and chemical properties for various scientific applications (Glidewell et al., 2003).
Anti-inflammatory Research
Research on thiazolo[3,2-a]pyrimidine derivatives, related to this compound, has shown that these compounds possess moderate anti-inflammatory activity. This opens avenues for the development of new anti-inflammatory drugs and further understanding of inflammation mechanisms (Tozkoparan et al., 1999).
Antidiabetic Agent Development
Derivatives of this compound have been synthesized and tested for antidiabetic activity. Compounds such as 2-(p-toluenesulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have shown potent antidiabetic activity in preclinical models, highlighting the potential of this scaffold in antidiabetic drug development (Choudhary et al., 2011).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been studied for their antimicrobial activities . FtsZ has been recognized as a key functional protein in bacterial cell division and it is currently considered to be a potential target for the growth of novel antibacterial agents .
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c1-16-11-13-18(14-12-16)27-23(28)22-21(19-9-5-6-10-20(19)25-22)26-24(27)29-15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAWUIWMVABQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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